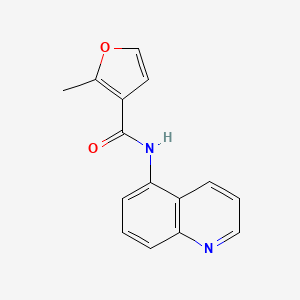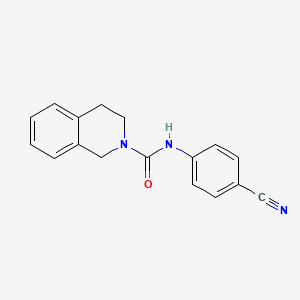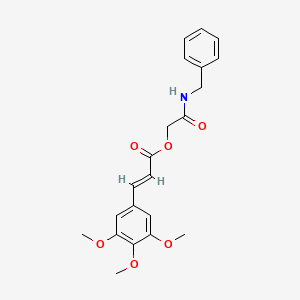
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mecanismo De Acción
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been shown to inhibit B-cell proliferation and induce apoptosis in preclinical models of B-cell malignancies. Additionally, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been found to modulate the tumor microenvironment by reducing the production of cytokines and chemokines that promote tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in lab experiments is its specificity for the BTK pathway, which allows for the targeted inhibition of B-cell proliferation and survival. However, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may not be effective in all B-cell malignancies, and its efficacy may be dependent on the genetic profile of the tumor.
Direcciones Futuras
There are several potential future directions for the development of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide as a therapeutic agent for B-cell malignancies. These include:
- Combination therapy: 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may be used in combination with other anti-cancer agents to enhance its efficacy and reduce the likelihood of drug resistance.
- Biomarker identification: Biomarkers may be identified that predict which patients are most likely to respond to 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide treatment.
- Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in patients with B-cell malignancies. Further studies are needed to determine the optimal dosing and treatment schedule for 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide.
Métodos De Síntesis
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-methylfuran-3-carboxylic acid with quinoline-5-amine, followed by the addition of various reagents to form the final product. The synthesis of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has shown potent anti-tumor activity and has been found to synergize with other anti-cancer agents.
Propiedades
IUPAC Name |
2-methyl-N-quinolin-5-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-11(7-9-19-10)15(18)17-14-6-2-5-13-12(14)4-3-8-16-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZZLVYINLRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)


![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)

